Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate
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Overview
Description
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is an organic compound with the molecular formula C10H12NNaO4S. It is a derivative of ethanesulfonic acid, where the sulfonic acid group is substituted with a 2-[(4-formylphenyl)methylamino] group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Scientific Research Applications
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt typically involves the reaction of ethanesulfonic acid with 4-formylphenylmethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfonic acid group can participate in ionic interactions, affecting the solubility and stability of the compound in aqueous solutions .
Comparison with Similar Compounds
- Methanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
- Propane-1-sulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
Comparison: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to methanesulfonic acid derivatives, it has a longer carbon chain, which can influence its reactivity and solubility. Compared to propane-1-sulfonic acid derivatives, it has a different spatial arrangement of functional groups, affecting its interaction with molecular targets .
Properties
CAS No. |
56405-41-5 |
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Molecular Formula |
C10H13NNaO4S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
sodium;2-(4-formyl-N-methylanilino)ethanesulfonate |
InChI |
InChI=1S/C10H13NO4S.Na/c1-11(6-7-16(13,14)15)10-4-2-9(8-12)3-5-10;/h2-5,8H,6-7H2,1H3,(H,13,14,15); |
InChI Key |
BWRVBJGZXOXEMV-UHFFFAOYSA-N |
SMILES |
CN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C=O.[Na+] |
Canonical SMILES |
CN(CCS(=O)(=O)O)C1=CC=C(C=C1)C=O.[Na] |
56405-41-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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